molecular formula C13H7D3ClN3O5S2.HCl B1165107 5′-Hydroxylornoxicam-d3 HCl

5′-Hydroxylornoxicam-d3 HCl

Cat. No.: B1165107
M. Wt: 427.3
Attention: For research use only. Not for human or veterinary use.
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Description

5′-Hydroxylornoxicam-d3 HCl is a deuterated analog of 5′-Hydroxylornoxicam, a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) lornoxicam. The compound is specifically labeled with three deuterium atoms (d3) at defined positions, enhancing its utility as an internal standard in quantitative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium substitution minimizes isotopic interference during analysis, improving accuracy in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C13H7D3ClN3O5S2.HCl

Molecular Weight

427.3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Deuterated hydrochlorides are critical in biomedical research for their isotopic stability and analytical precision. Below is a comparative analysis of 5′-Hydroxylornoxicam-d3 HCl with structurally or functionally analogous compounds:

Table 1: Comparative Analysis of Deuterated Hydrochloride Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Key Applications Source of Data
This compound C₁₅H₁₀D₃ClN₃O₅S·HCl (est.) ~435.5 (est.) Not explicitly listed LC-MS/MS internal standard, metabolite studies Supplier inquiries
Ecgonine methylester-D3 HCl C₁₀H₁₄D₃NO₃·HCl 238.73 DEA No. 9180 CII Analytical reference standard LIPOMED (2021)
Doxapram-d5 HCl C₂₄H₂₅D₅N₂O₂·HCl ~440.0 (est.) 113-07-5 Respiratory stimulant studies, reference CymitQuimica (2025)
5-Hydroxy Omeprazole-d3 C₁₇H₁₆D₃N₃O₃S·HCl (est.) 364.44 92340-57-3 (non-d) Metabolic profiling, drug interaction studies Pharmacopeial data
Fleroxacin-d3 HCl C₁₇H₁₄D₃F₂N₃O₃·HCl ~410.0 (est.) Not listed Antibacterial research, analytical standard Honeywell (2024)

Key Observations:

Structural Similarities: All listed compounds are deuterated hydrochlorides, with deuterium substitutions enhancing their utility in mass spectrometry. this compound shares functional similarities with Ecgonine methylester-D3 HCl and Fleroxacin-d3 HCl as analytical standards, though their parent molecules differ in pharmacological class .

Molecular Weight and Isotopic Purity: The molecular weight of this compound is estimated to align with other deuterated NSAID derivatives (e.g., Omeprazole-d3). Ecgonine methylester-D3 HCl demonstrates precise isotopic labeling (three deuteriums), a feature critical for minimizing background noise in LC-MS/MS .

Applications: Unlike Doxapram-d5 HCl, which is used in respiratory studies, this compound focuses on NSAID metabolite tracking . Fleroxacin-d3 HCl and this compound both serve as reference standards but target different drug classes (antibacterial vs. anti-inflammatory) .

Regulatory and Supplier Landscape: Supplier availability for this compound is noted in , though specific CAS numbers and regulatory details are absent compared to Ecgonine methylester-D3 HCl (DEA-regulated) .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 5′-Hydroxylornoxicam-d3 HCl in biological matrices?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., hydroxylamine-d3 HCl) to enhance specificity and accuracy. Ensure calibration curves are validated using reference standards (e.g., Ph. Eur. or USP-grade materials) to minimize matrix effects . Include quality controls at low, medium, and high concentrations to assess intra- and inter-day precision (<15% CV) .

Q. How is this compound synthesized, and what quality control steps ensure isotopic purity?

  • Methodology : Synthesize via deuterium substitution at specific positions using deuterated reagents (e.g., D₂O or deuterated HCl). Confirm isotopic purity (>98 atom % D) via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Validate synthetic intermediates using reference standards (e.g., LGC Standards MM0081.28/29) to ensure structural integrity .

Q. What are the key physicochemical properties of this compound relevant to formulation studies?

  • Methodology : Characterize solubility in PBS (pH 7.4) and stability under varying temperatures (4°C–25°C) using UV-Vis spectroscopy. Assess pKa via potentiometric titration and logP via shake-flask method. Cross-reference data with non-deuterated analogs to identify isotopic effects .

Advanced Research Questions

Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?

  • Methodology : Conduct forced degradation studies under acidic (HCl 0.1N), basic (NaOH 0.1N), oxidative (H₂O₂ 3%), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via LC-MS and compare degradation pathways to non-deuterated analogs to evaluate isotope-mediated stability . Include stability testing in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for oral formulation research .

Q. What strategies can resolve discrepancies in pharmacokinetic data when using this compound as an internal standard?

  • Methodology : Validate cross-reactivity with metabolites using selective ion monitoring (SIM) in MS. Perform spike-and-recovery experiments in plasma/serum to assess interference from endogenous compounds. Use statistical tools (e.g., Bland-Altman plots) to compare data across multiple assays and identify systematic biases .

Q. How do deuterium isotope effects influence the metabolic profiling of this compound compared to its non-deuterated form?

  • Methodology : Conduct in vitro hepatic microsomal assays (human/rat) to compare metabolic rates. Use high-resolution MS to identify deuterium retention in metabolites. Apply kinetic isotope effect (KIE) calculations to quantify changes in CYP450-mediated oxidation pathways .

Q. What experimental controls are critical for ensuring reproducibility in studies using this compound?

  • Methodology : Include batch-to-batch consistency checks (e.g., NMR, HRMS) for synthetic lots. Use inert storage conditions (argon atmosphere, −20°C) to prevent deuterium exchange. Validate all protocols with positive/negative controls (e.g., non-deuterated analogs, solvent blanks) .

Methodological Best Practices

  • Data Integrity : Follow GCP/GLP guidelines for electronic data capture (EDC), ensuring traceability from raw spectra to final pharmacokinetic parameters .
  • Literature Review : Prioritize peer-reviewed studies on deuterated NSAIDs and cross-reference with databases like CAS or SciFinder to identify research gaps .
  • Ethical Compliance : Adhere to OSHA and EPA safety protocols for handling deuterated compounds, including PPE (impermeable gloves, sealed goggles) and waste disposal .

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